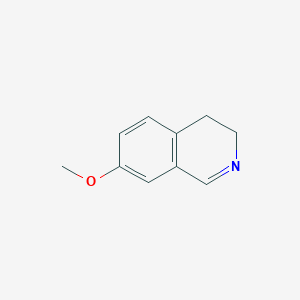

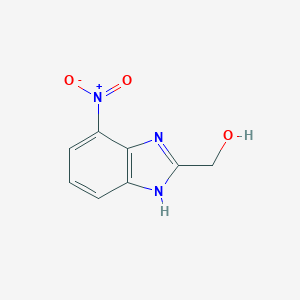

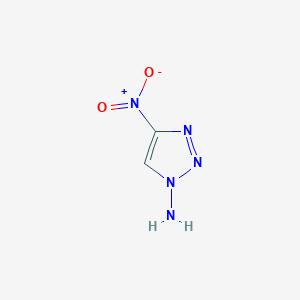

![molecular formula C7H6N4O2 B071998 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 1488-48-8](/img/structure/B71998.png)

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a highly intricate nucleoside analog . It has been intensively studied and used successfully for the solution of real problems of medicinal chemistry and molecular biology . It showcases remarkable versatility in the realm of biomedicine and is renowned for its prominent role in antiviral therapeutics .

Synthesis Analysis

The synthesis of 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid involves the conversion of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives by intramolecular cyclization under the influence of sodium methoxide to give methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates .Molecular Structure Analysis

The molecular structure of 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is complex. It is a pyrrolo[2,3-d]pyrimidine derivative, which is a class of compounds that have been well studied .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid include intramolecular cyclization with participation of the aldehyde and methylene groups .科学的研究の応用

Anticancer Research

Field:

Oncology

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

exhibits exceptional potential in impeding tumor proliferation and metastasis . It has been studied as a potential antitumor agent due to its ability to inhibit protein kinase B (PKB or Akt), which plays a crucial role in cell proliferation and survival .

Experimental Procedures:

- Synthesis : The compound can be synthesized using appropriate synthetic routes. For example, a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate in absolute ethanol can be heated under reflux for several hours .

Results:

- In Vivo : In animal studies, it strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Antiviral Therapeutics

Field:

Virology

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

is renowned for its role in antiviral therapeutics. It stands as a pivotal element in combating RNA viral infections .

Experimental Procedures:

Results:

Antitubercular Research

Field:

Microbiology

Summary:

Compounds containing the pyrrolo[2,3-d]pyrimidine moiety have shown broad biological applications, including antitubercular activity .

Experimental Procedures:

Results:

特性

IUPAC Name |

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJHZSFLBFVOKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569941 |

Source

|

| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid | |

CAS RN |

1488-48-8 |

Source

|

| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

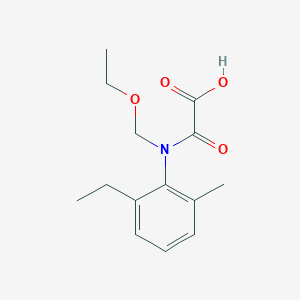

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)

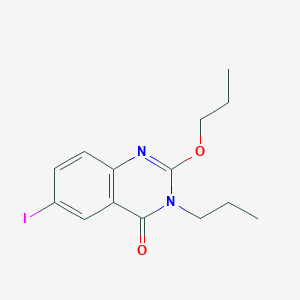

![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)

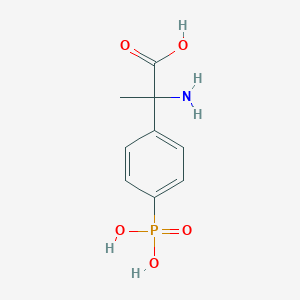

![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)